molecular formula C19H20N2O2 B5678574 4-acetyl-1-benzyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone

4-acetyl-1-benzyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5678574
M. Wt: 308.4 g/mol
InChI Key: BAAQIYPNYDLGMT-UHFFFAOYSA-N
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Description

Quinoxalinone derivatives are an important class of heterocyclic compounds due to their diverse biological activities and applications in medicinal chemistry. The compound "4-acetyl-1-benzyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone" belongs to this class and represents a unique structure for the study of its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of quinoxalinone derivatives often involves the reaction of quinoxaline 1,4-dioxides with acetic anhydride, leading to various quinoxalinone compounds through novel rearrangements and reactions (Ahmed et al., 1987). Other methods include the reactions of 2(1H)quinoxalinones with different reagents to introduce acetyl, benzyl, and other substituents into the quinoxalinone core (Badr et al., 1984; Connor et al., 1978).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives, including "this compound," is characterized by NMR and IR spectroscopy, revealing the presence of acetyl and benzyl groups attached to the quinoxalinone ring. These modifications significantly influence the compound's electronic and spatial configuration, affecting its reactivity and properties (Iwanami et al., 1976).

Chemical Reactions and Properties

Quinoxalinone derivatives undergo various chemical reactions, including acetylation, benzoylation, and reactions with different nucleophiles, leading to a wide range of functionalized compounds. These reactions are influenced by the substituents on the quinoxalinone ring, opening pathways for the synthesis of compounds with desired biological activities (Amer & Ho, 1992).

properties

IUPAC Name

4-acetyl-1-benzyl-3,3-dimethylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(22)21-17-12-8-7-11-16(17)20(18(23)19(21,2)3)13-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAQIYPNYDLGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N(C(=O)C1(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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